2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol
Brand Name: Vulcanchem
CAS No.: 857189-24-3
VCID: VC2783790
InChI: InChI=1S/C18H20N2O2/c21-17(20-13-11-19-12-14-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,19,22H,11-14H2
SMILES: C1CN(CCN1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol

CAS No.: 857189-24-3

Cat. No.: VC2783790

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol - 857189-24-3

Specification

CAS No. 857189-24-3
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name 2-hydroxy-2,2-diphenyl-1-piperazin-1-ylethanone
Standard InChI InChI=1S/C18H20N2O2/c21-17(20-13-11-19-12-14-20)18(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,19,22H,11-14H2
Standard InChI Key FKDXYPUBGQSSJL-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1CN(CCN1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Properties

2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol, also known by its systematic name 2-hydroxy-2,2-diphenyl-1-piperazin-1-ylethanone, is identified by the CAS registry number 857189-24-3. The compound belongs to the broader family of piperazine derivatives, which are known for their diverse applications in pharmaceutical chemistry. Its molecular structure consists of a piperazine ring connected to a diphenyl-substituted ethanone group containing a hydroxyl functionality.

PropertyValue
CAS Number857189-24-3
Molecular FormulaC₁₈H₂₀N₂O₂
Molecular Weight296.4 g/mol
IUPAC Name2-hydroxy-2,2-diphenyl-1-piperazin-1-ylethanone
PubChem CID33677131

The molecular structure features two phenyl rings attached to a carbon atom that also bears a hydroxyl group, creating a tertiary alcohol configuration. This carbon is further connected to a carbonyl group that forms an amide linkage with the piperazine ring. The piperazine ring itself is a six-membered heterocycle containing two nitrogen atoms in para positions, which is a common structural motif in many pharmaceutically active compounds .

Synthesis Methodologies

The synthesis of 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol likely involves condensation of appropriate precursors. Based on related synthetic procedures for similar compounds, several possible routes can be proposed:

Reaction of Piperazine Derivatives with Diphenyl Precursors

The synthesis likely involves the condensation of piperazine or its derivatives with diphenylacetic acid derivatives followed by appropriate functional group transformations. This approach would utilize the nucleophilic character of the piperazine nitrogen to form the amide bond.

Alternative Synthetic Pathway

Another potential synthetic route could involve the reaction of diphenylacetyl chloride with piperazine, followed by oxidation of the resulting intermediate to introduce the hydroxyl group. This method would capitalize on the high reactivity of acyl chlorides toward amines .

A modification of the synthesis methods used for related compounds like 2,2-diphenyl-1-(piperazin-1-yl)ethanone (CAS: 67199-13-7) could also be adapted, where the final step would involve hydroxylation of the ketone intermediate .

Analytical Characterization

Though specific analytical data for 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol is limited in the literature, standard analytical methods for similar piperazine derivatives would be applicable:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation. Expected characteristic signals would include:

  • ¹H NMR: Signals for the piperazine ring protons (typically 2.5-3.5 ppm), aromatic protons from the phenyl groups (6.5-8.0 ppm), and the hydroxyl proton

  • ¹³C NMR: Carbonyl carbon signal (~170 ppm), quaternary carbon bearing the hydroxyl and phenyl groups (~80 ppm), and aromatic carbons (120-140 ppm)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak at m/z 296 corresponding to the molecular weight, with fragmentation patterns characteristic of piperazine derivatives. Based on the fragmentation patterns observed in similar compounds, potential fragments might include:

  • Loss of a phenyl group

  • Fragmentation at the amide bond

  • Cleavage of the piperazine ring

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching (~3300-3500 cm⁻¹)

  • O-H stretching (~3200-3600 cm⁻¹)

  • C=O stretching (~1640-1690 cm⁻¹)

  • C=C aromatic stretching (~1450-1600 cm⁻¹)

Future Research Directions

Given the limited specific information available on 2-Oxo-1,1-diphenyl-2-piperazin-1-ylethanol, several research avenues warrant exploration:

Structure-Activity Relationship Studies

Systematic modification of the basic scaffold could provide valuable insights into the structure-activity relationships:

  • Variation of substituents on the phenyl rings

  • Modifications of the piperazine ring

  • Alteration of the hydroxyl group position or replacement with other functional groups

These studies could help identify more potent derivatives with enhanced biological activity or improved pharmacokinetic properties .

Target Identification

Screening against a panel of biological targets could help identify specific receptors, enzymes, or cellular processes affected by this compound. Potential targets include:

  • Neurotransmitter transporters

  • G-protein coupled receptors

  • Enzymes involved in signal transduction

  • Ion channels

Crystallographic Studies

X-ray crystallographic analysis would provide definitive structural information and could reveal important details about molecular conformation and potential binding modes. Such studies have been valuable for related compounds in understanding their interactions with biological targets .

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